AMG319

Description

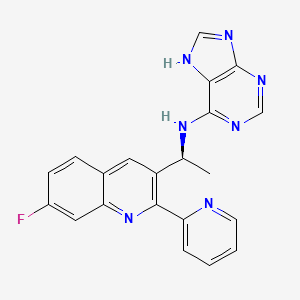

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRYMZHCQIOOEB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7 | |

| Record name | AMG 319 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/AMG_319 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046373 | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608125-21-8 | |

| Record name | (αS)-7-Fluoro-α-methyl-N-9H-purin-6-yl-2-(2-pyridinyl)-3-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608125-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1608125218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19DG7G1U5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to AMG319: A Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent and selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Developed by Amgen, it has been investigated for its therapeutic potential in both autoimmune diseases and various cancers, particularly hematological malignancies and solid tumors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Chemical Properties

| Property | Value |

| IUPAC Name | (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine |

| Molecular Formula | C₂₁H₁₆FN₇ |

| Molar Mass | 385.406 g/mol |

| CAS Number | 1608125-21-8 |

Mechanism of Action

This compound selectively targets the p110δ catalytic subunit of Class IA PI3K. The PI3K family of lipid kinases are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it a key regulator of immune cell function.[1]

By inhibiting PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade ultimately results in the inhibition of cell proliferation and induction of apoptosis in susceptible cells.[3][5]

Furthermore, the selective inhibition of PI3Kδ in immune cells provides an immunomodulatory effect. It has been shown to reduce the number and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment, which may enhance the anti-tumor activity of cytotoxic T cells.[6][7]

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Quantitative Preclinical Data

In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Selectivity vs. PI3Kδ | Reference |

| PI3Kδ | 18 | - | [8] |

| PI3Kα | 33,000 | >1800-fold | [9] |

| PI3Kβ | 2,700 | ~150-fold | [9] |

| PI3Kγ | 850 | ~47-fold | [8] |

In Vitro Cellular Activity

| Assay | Cell Type | IC₅₀ (nM) | Reference |

| anti-IgM/CD40L-induced B cell proliferation | Human B cells | 8.6 | [8] |

| pAkt reduction | Human B cells | 1.5 | [8] |

| anti-IgD-induced CD69 expression | Human Whole Blood | Not specified | [8] |

| In vivo pAKT inhibition | Transgenic (IgMm) mice | 1.9 | [8] |

Experimental Protocols

PI3Kδ Enzymatic Assay (Representative Protocol)

This protocol is a representative example of a common method used to determine the enzymatic activity of PI3Kδ and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant PI3Kδ (p110δ/p85α) enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[10]

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare a working solution of the PI3K lipid substrate in the kinase assay buffer.

-

Dilute the recombinant PI3Kδ enzyme to the desired concentration in the lipid substrate solution.

-

Add 0.5 µL of the test compound (e.g., this compound) or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of the enzyme/lipid substrate mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

-

Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular pAkt Flow Cytometry Assay (Representative Protocol)

This protocol outlines a general method for measuring the phosphorylation of Akt in B cells upon stimulation and inhibition.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated B cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

B-cell receptor (BCR) stimulating agent (e.g., anti-IgM or anti-IgD antibody)

-

This compound or other test compounds

-

Fixation buffer (e.g., 2-4% formaldehyde)

-

Permeabilization buffer (e.g., ice-cold 90% methanol)

-

Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD19) and intracellular phospho-proteins (e.g., anti-phospho-Akt Ser473)

-

Flow cytometer

Procedure:

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a BCR agonist for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.

-

Fix the cells by adding formaldehyde and incubating at 37°C for 10 minutes.

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

-

Wash the cells and stain with a cocktail of fluorescently labeled antibodies against cell surface markers (to identify B cells) and intracellular phospho-Akt.

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data by gating on the B cell population (e.g., CD19-positive cells) and quantifying the median fluorescence intensity of the phospho-Akt signal.

-

Determine the IC₅₀ value for the inhibition of Akt phosphorylation.

Preclinical Evaluation Workflow

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Lymphoma Xenograft Model (Representative Protocol)

This protocol provides a general framework for establishing and utilizing a lymphoma xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Human lymphoma cell line (e.g., from diffuse large B-cell lymphoma)

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Cell culture medium and reagents

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Culture the human lymphoma cells in appropriate conditions.

-

Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take.

-

Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶) into the flank of each immunodeficient mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of general health and treatment tolerance.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

-

Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of this compound.

Clinical Development

This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

Phase I/II Study in Relapsed/Refractory Lymphoid Malignancies (NCT01300026)

-

Design: A multi-center, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[11]

-

Patient Population: Adults with relapsed or refractory lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[12]

-

Dosage: Oral doses of 25, 50, 100, 200, 300, and 400 mg administered once daily.[11][12]

-

Key Findings:

-

The maximum tolerated dose (MTD) was not reached up to 400 mg daily.[12]

-

This compound demonstrated anti-tumor activity, with early responses observed in CLL patients, including those with high-risk cytogenetics.[12]

-

Pharmacokinetic analysis showed linear absorption with mean plasma half-lives of 3.8 to 6.6 hours.[12]

-

Pharmacodynamic assessments revealed dose-dependent inhibition of BCR-induced pAkt in CLL samples, with near-complete inhibition at the 400 mg dose.[12]

-

Phase IIa Study in Head and Neck Squamous Cell Carcinoma (HNSCC) (NCT02540928)

-

Design: A randomized, double-blind, placebo-controlled, neoadjuvant "window of opportunity" study.[13][14]

-

Patient Population: Patients with operable HNSCC, both HPV-positive and HPV-negative.[13]

-

Dosage: 300 mg or 400 mg of this compound or placebo administered orally once daily for 20-29 days prior to surgery.[13][14]

-

Key Findings:

-

Treatment with this compound led to a reduction in tumor-infiltrating regulatory T cells and an increase in the cytotoxic potential of CD8+ T cells.[6]

-

A significant number of patients (12 out of 21) discontinued treatment due to immune-related adverse events (irAEs), including rash, diarrhea, and colitis.[6][15]

-

The high rate of irAEs suggested a systemic effect on Tregs and highlighted the challenge of balancing on-target immune activation with toxicity in a solid tumor setting.[6]

-

Clinical Trial Workflow

Caption: A simplified representation of the clinical trial phases for drug development.

Adverse Events in Clinical Trials

| Adverse Event (Grade ≥3) | Lymphoid Malignancies Trial (NCT01300026) | HNSCC Trial (NCT02540928) |

| Colitis/Diarrhea | 10% (colitis) | 23.8% (diarrhea) |

| Anemia | 10% | Not reported as a primary AE |

| Leukocytosis | 7% | Not reported as a primary AE |

| Infection | 7% | Not reported as a primary AE |

| Hemolysis | 7% | Not reported as a primary AE |

| Rash maculo-papular | Not reported as a primary AE | More common with this compound (p=0.02) |

| Influenza-like illness | Not reported as a primary AE | More common with this compound (p<0.01) |

| ALT increased | Not reported as a primary AE | More common with this compound (p=0.07) |

Data compiled from available public information on the respective clinical trials.[12][16][17]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kδ. Preclinical studies have demonstrated its ability to effectively block the PI3K/Akt signaling pathway and induce anti-tumor effects in relevant models. Clinical trials have confirmed its activity in lymphoid malignancies and provided proof-of-mechanism for its immunomodulatory effects in solid tumors. However, the therapeutic window for this compound appears to be narrow, particularly in solid tumors, due to the on-target toxicity associated with systemic Treg depletion. Further research into alternative dosing schedules or combination therapies may be necessary to optimize the risk-benefit profile of this compound and fully realize its therapeutic potential. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development.

References

- 1. Facebook [cancer.gov]

- 2. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 8. selleckchem.com [selleckchem.com]

- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.es [promega.es]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. AMG 319 in HPV Positive and Negative HNSCC | MedPath [trial.medpath.com]

- 14. cancerresearchuk.org [cancerresearchuk.org]

- 15. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 17. Adverse event profile of five anti head and neck squamous cell carcinoma drugs: a descriptive analysis from WHO-VigiAccess - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Immunomodulatory Effects of AMG319

Abstract

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Initially developed for autoimmune conditions, its significant immunomodulatory properties have pivoted its investigation toward oncology.[2] PI3Kδ is expressed predominantly in hematopoietic cells, playing a crucial role in the proliferation, differentiation, and function of immune cells, particularly B lymphocytes and T lymphocytes.[1][3] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action

This compound selectively targets the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The reduction in PIP3 levels subsequently blocks the activation of downstream signaling cascades, most notably the AKT pathway, which is critical for cell proliferation, survival, and differentiation.[3][5] By selectively targeting the delta isoform, this compound is designed to modulate immune cells while preserving essential PI3K signaling in non-neoplastic, non-hematopoietic cells.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various assays. Its effects on immune cell populations have been quantified in both preclinical models and human clinical trials.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | IC50 Value | Target/Assay | Notes |

|---|---|---|---|

| PI3Kδ Inhibition | 18 nM | PI3K Alphascreen Assay | Over 47-fold selectivity against other PI3K isoforms (α, β, γ).[6] |

| B-cell Proliferation | 8.6 nM | Anti-IgM/CD40L-induced | Demonstrates potent inhibition of B-cell receptor (BCR) signaling.[6] |

| pAKT Reduction | 1.5 nM | In B-cells | Measures inhibition of a key downstream effector in the PI3K pathway.[6] |

| In Vivo pAKT Inhibition | 1.9 nM | Transgenic (IgMm) mice | Shows in vivo target engagement at low nanomolar concentrations.[6] |

Table 2: Clinical Immunomodulatory Effects and Adverse Events (Phase II HNSCC Trial)

| Parameter | Observation | This compound Group | Placebo Group |

|---|---|---|---|

| Cellular Effects | Reduction in Tumor-Infiltrating Tregs | Significant Decrease | No Change |

| Enhanced Cytotoxicity of CD8+ T-cells | Significant Increase | No Change | |

| Adverse Events | Treatment Discontinuation due to irAEs | 12 of 21 patients | N/A |

| | Most Prevalent irAEs | Skin Rashes (25%), Diarrhea (28%), Transaminitis (14%) | Skin Rashes (4%), Diarrhea (1%) |

Data compiled from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial in head and neck squamous cell carcinoma (HNSCC).[7][8]

Preclinical and Clinical Immunomodulatory Effects

This compound exerts a dual effect on the tumor microenvironment: depleting immunosuppressive cells while simultaneously enhancing the activity of cytotoxic effector cells.

Effects on Regulatory T-cells (Tregs)

A primary immunomodulatory effect of this compound is the reduction of Treg cells.[7] The PI3Kδ pathway is known to be critical for Treg function and survival.[7] In a Phase II trial in HNSCC patients, this compound treatment led to a significant decrease in tumor-infiltrating Tregs.[8][9] This effect was also observed systemically in mouse models, with reduced Treg numbers in the spleen and colon.[7] This depletion of immunosuppressive Tregs is believed to "release the brakes" on the anti-tumor immune response. However, this systemic Treg depletion is also the likely cause of the observed immune-related adverse events (irAEs), such as colitis, as Tregs are essential for maintaining peripheral tolerance.[8][10]

Effects on Effector T-cells and B-cells

Concurrent with the reduction in Tregs, this compound treatment enhances the activation, expansion, and cytotoxic potential of tumor-infiltrating CD8+ and CD4+ T-cells.[7][9] This creates a more favorable ratio of cytotoxic effector cells to immunosuppressive regulatory cells within the tumor microenvironment.[11] Additionally, as a direct consequence of inhibiting the BCR signaling pathway, this compound potently blocks B-cell proliferation.[3][5]

Clinical Activity and Toxicity

In a Phase II study for HNSCC, the potent immunomodulatory effects of this compound led to significant irAEs, forcing treatment discontinuation in 12 of 21 patients.[7][8] The most common grade 3 or higher irAEs included skin rashes, diarrhea, and transaminitis.[7] These findings suggest that while continuous daily dosing is effective at modulating the tumor microenvironment, it disrupts systemic immune homeostasis. Preclinical studies in mice have explored alternative dosing schedules; an intermittent regimen (four days on, three days off) was found to inhibit tumor growth significantly without inducing a pathogenic T-cell response in the colon.[7] This suggests that optimizing the dosing schedule could be key to harnessing the anti-tumor benefits while mitigating toxicity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are representative protocols for key assays used to characterize this compound.

PI3K Enzyme Activity Assay (Alphascreen)

This assay measures the direct inhibitory effect of this compound on PI3Kδ enzymatic activity.

-

Reagents: Recombinant PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl, 14 mM MgCl₂, 100 mM NaCl), biotinylated-PIP3 detector, streptavidin-coated donor beads, and acceptor beads.[6]

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add PI3Kδ enzyme, reaction buffer, and the this compound dilution (or DMSO control).

-

Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the biotinylated-PIP3 detector molecule and streptavidin-coated donor beads. Incubate to allow binding.

-

Add acceptor beads and incubate in the dark for 1.5 hours.[6]

-

Read the plate on a suitable plate reader (e.g., Envision) with 680 nm excitation and 520–620 nm emission.[6]

-

-

Data Analysis: The signal is inversely proportional to PI3Kδ activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

B-cell Proliferation Assay

This assay assesses the functional consequence of PI3Kδ inhibition on primary immune cells.

-

Cell Isolation: Isolate B-cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Procedure:

-

Plate the isolated B-cells in a 96-well plate at a density of 1x10⁵ cells/well.

-

Add serial dilutions of this compound and incubate for 1 hour.

-

Stimulate the cells with anti-IgM and CD40L to induce proliferation.[6]

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

Add a proliferation indicator (e.g., CellTiter-Glo® or [³H]-thymidine) for the final 4-18 hours of incubation.

-

Measure luminescence or radioactivity to quantify cell proliferation.

-

-

Data Analysis: Normalize the data to DMSO-treated controls and calculate IC50 values.

Preclinical In Vivo Efficacy Study

This workflow outlines the evaluation of this compound in a syngeneic mouse tumor model.

-

Model: C57BL/6 mice are subcutaneously inoculated with a syngeneic tumor cell line (e.g., B16F10-OVA melanoma).[8]

-

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into groups: Vehicle control, this compound continuous daily dosing, and this compound intermittent dosing.[7]

-

Administration: this compound is administered orally (p.o.) at a predetermined dose.[6]

-

Monitoring: Tumor volume is measured 2-3 times per week with calipers. Body weight and signs of toxicity (e.g., weight loss, colitis symptoms) are monitored.

-

Endpoint Analysis: At the end of the study, tumors and relevant tissues (spleen, colon) are harvested. Tissues are processed for flow cytometry to analyze immune cell populations (CD8+, CD4+, Tregs) and for RNA sequencing to analyze gene expression changes.[8][12]

Conclusion

This compound is a selective PI3Kδ inhibitor with profound immunomodulatory effects, characterized by the depletion of immunosuppressive Treg cells and the enhancement of cytotoxic T-cell function. While these effects drive potent anti-tumor immunity, they also present a significant clinical challenge in the form of immune-related adverse events due to the disruption of systemic immune tolerance.[8] The clinical development of this compound in solid tumors was halted because of this toxicity profile.[7] However, the findings from these studies provide invaluable insights into the role of PI3Kδ in immune regulation. Future development of PI3Kδ inhibitors in solid tumors will likely require strategies to mitigate systemic toxicities, such as intermittent dosing schedules or combination therapies that can localize the immune response to the tumor microenvironment.[7][11][12] The experience with this compound underscores the delicate balance required to therapeutically modulate the immune system for cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. AMG 319 - Wikipedia [en.wikipedia.org]

- 3. ashpublications.org [ashpublications.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequential targeting of PI3Kδ and LAG3 as an effective anti-cancer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Role of AMG319 in B-cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K signaling pathway is a critical mediator of numerous cellular functions, including proliferation, survival, differentiation, and metabolism.[2] Within the hematopoietic system, the PI3Kδ isoform is predominantly expressed and plays an essential role in B-cell receptor (BCR) signaling.[2] Dysregulation of the BCR-PI3Kδ axis is a known driver in the pathogenesis of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL), making PI3Kδ a key therapeutic target.[2][3] this compound was developed to specifically target this pathway, thereby inhibiting the downstream signals that promote the growth and survival of malignant B-cells.[3]

Mechanism of Action

The B-cell receptor is a transmembrane complex that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation, proliferation, and survival. A key event in this cascade is the activation of Class I PI3Ks.

-

BCR Activation: Antigen binding to the BCR triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's accessory proteins, CD79a and CD79b.

-

Syk and BTK Activation: This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn activates downstream effectors, including Bruton's tyrosine kinase (BTK).

-

PI3Kδ Recruitment and Activation: PI3Kδ is recruited to the plasma membrane and activated.

-

PIP3 Production: Activated PI3Kδ phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Downstream Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt.

-

Cellular Response: Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, proliferation, and growth.

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the PI3Kδ catalytic subunit. This inhibition blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt and interrupting the entire downstream signaling cascade that is critical for the proliferation and survival of B-lymphocytes.[1]

Data Presentation

The following tables summarize the quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Potency and Selectivity

| Assay Type | Target/Stimulus | Species | IC50 | Selectivity vs. PI3Kδ | Reference |

| Enzyme Assay | PI3Kδ | - | <10 nM | - | [4] |

| PI3Kα | - | >5000-fold | [4] | ||

| PI3Kβ | - | >200-fold | [4] | ||

| PI3Kγ | - | >200-fold | [4] | ||

| Cell-Based pAkt Assay | BCR Cross-linking | Murine (Splenocytes) | <5 nM | - | [4] |

| Human Whole Blood Assay | anti-IgD (CD69 expression) | Human | 16 nM | - | [3] |

Table 2: Phase I Clinical Trial Results (NCT01300026)

| Parameter | Details | Reference |

| Patient Population | 28 adults with relapsed/refractory lymphoid malignancies (25 CLL, 3 NHL) | [5] |

| Dose Escalation | 25, 50, 100, 200, 300, and 400 mg once daily (QD) | [5] |

| Maximum Tolerated Dose | Not reached at doses up to 400 mg QD | [5] |

| Dose-Limiting Toxicity | 1 event: Grade 3 hemolytic anemia at 25 mg in one CLL patient | [5] |

| Pharmacokinetics (PK) | Linear absorption; mean plasma half-life of 3.8 to 6.6 hours | [5] |

| Pharmacodynamics (PD) | Dose-dependent inhibition of BCR-induced pAkt in patient CLL samples | [5] |

| Near-complete pAkt inhibition for 24 hours at the 400 mg dose | [5] | |

| Preliminary Efficacy (CLL) | Anti-tumor activity observed at all dose levels | [5] |

| 13 of 15 CLL patients at 200-400 mg doses remained on study after a median follow-up of 30 weeks | [5] | |

| Adverse Events (AEs) | 75% of patients had ≥1 treatment-related AE (25% were Grade ≥3) | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PI3Kδ Enzyme Inhibition Assay (Alphascreen)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PI3Kδ by measuring the production of PIP3.

-

Principle: A competitive immunoassay format where biotinylated PIP3 (generated by the enzyme) competes with a fluorescently labeled PIP3 tracer for binding to a GST-tagged PH domain protein, which is in turn captured by glutathione-coated acceptor beads. Proximity of donor and acceptor beads generates a signal, which is inversely proportional to the enzyme's activity.

-

Materials: Recombinant PI3Kδ enzyme, PI(4,5)P2 substrate, ATP, biotinylated-IP4, streptavidin-donor beads, anti-GST-acceptor beads, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 14 mM MgCl₂).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add PI3Kδ enzyme to the assay buffer.

-

Add the diluted this compound or DMSO vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

-

Incubate at room temperature to allow PIP3 production.

-

Stop the reaction and add the detection mix containing the biotinylated-IP4, GST-PH domain protein, streptavidin-donor beads, and anti-GST-acceptor beads.

-

Incubate in the dark to allow for bead binding.

-

Read the plate on a suitable plate reader (e.g., Envision).

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

B-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of B-cells following stimulation that mimics T-cell help and BCR engagement.

-

Principle: Primary B-cells or B-cell lines are stimulated to proliferate. The viability or proliferation is measured, typically via metabolic activity (e.g., MTS/CellTiter-Glo) or DNA synthesis, in the presence of varying concentrations of the inhibitor.

-

Materials: Isolated primary B-cells or a suitable B-cell line (e.g., from CLL patients), RPMI-1640 culture medium with FBS, anti-IgM antibody, recombinant CD40 ligand (CD40L), proliferation assay reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Plate B-cells in a 96-well culture plate.

-

Add serial dilutions of this compound or DMSO vehicle control to the wells and pre-incubate.

-

Add stimulating agents (e.g., anti-IgM and CD40L) to all wells except the unstimulated control.

-

Incubate the plate for a set period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add the proliferation assay reagent (e.g., CellTiter-Glo®) to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure the signal (luminescence for CellTiter-Glo®) on a plate reader.

-

Determine the IC50 for inhibition of proliferation.

-

Phospho-Akt (pAkt) Inhibition Assay in Human Whole Blood

This pharmacodynamic assay measures the functional inhibition of the PI3Kδ pathway directly in a clinically relevant matrix.

-

Principle: Whole blood is treated with the inhibitor, then stimulated via the BCR. Red blood cells are lysed, and white blood cells are fixed and permeabilized. B-cells are identified using a surface marker (CD19), and the level of intracellular phosphorylated Akt (at Ser473) is quantified by flow cytometry using a phospho-specific antibody.

-

Materials: Freshly collected human whole blood (in sodium heparin tubes), anti-IgD antibody for stimulation, this compound, PhosFlow Lyse/Fix buffer, permeabilization buffer, fluorescently-conjugated antibodies (e.g., anti-CD19, anti-pAkt Ser473).

-

Procedure:

-

Aliquot whole blood into tubes or a 96-well deep-well plate.

-

Add serial dilutions of this compound or DMSO vehicle control and incubate briefly.

-

Stimulate the samples with an optimal concentration of anti-IgD antibody for a short period (e.g., 5-10 minutes) at 37°C. Leave one sample unstimulated as a negative control.

-

Immediately stop the stimulation by adding a lysis/fixation buffer (e.g., BD PhosFlow Lyse/Fix) and incubate.

-

Centrifuge the cells, discard the supernatant, and wash.

-

Permeabilize the cells by resuspending the pellet in a cold permeabilization buffer (e.g., methanol-based).

-

Wash the cells to remove the permeabilization buffer.

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD19) and intracellular targets (e.g., anti-pAkt S473).

-

Incubate in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the CD19-positive B-cell population and quantifying the median fluorescence intensity (MFI) of the pAkt signal.

-

References

Preclinical Research on AMG319 for Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of AMG319, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The information presented herein is intended for professionals in the fields of oncology research and drug development, offering a consolidated resource on the compound's mechanism of action, preclinical efficacy, and associated experimental methodologies.

Core Mechanism of Action

This compound is a small molecule that selectively targets the p110δ catalytic subunit of PI3K, an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in B-cell receptor (BCR) signaling and the broader tumor microenvironment.[1][2] By inhibiting PI3Kδ, this compound disrupts downstream signaling pathways, primarily the PI3K/AKT pathway, leading to the inhibition of cell proliferation and the induction of apoptosis in malignant B-cells.[1]

A significant aspect of this compound's preclinical activity is its immunomodulatory potential.[2] The inhibition of PI3Kδ has been shown to selectively target and reduce the number of immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment.[2][3][4] This reduction in Treg-mediated suppression is believed to enhance the cytotoxic potential of tumor-infiltrating T cells, thereby promoting an anti-tumor immune response.[2][3][4]

dot

Caption: this compound inhibits PI3Kδ, leading to reduced tumor cell proliferation and a decrease in immunosuppressive regulatory T cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Type/Target | IC50 | Reference |

| Enzymatic Assay | PI3Kδ | <10 nM | [1] |

| Human Whole Blood Assay (pAKT) | B-cells (BCR stimulated) | 16 nM | [2][5] |

| Primary Murine Splenocytes (pAKT) | B-cells (BCR stimulated) | <5 nM | [1] |

| Cell Viability Assay | HT (DLBCL Cell Line) | ~10 µM | [1] |

Table 2: In Vitro Selectivity of this compound

| PI3K Isoform | Selectivity vs. PI3Kδ (fold) | Reference |

| PI3Kα | >5000 | [1] |

| PI3Kβ | 200 | [1] |

| PI3Kγ | >5000 | [1] |

Note: Data on in vivo tumor growth inhibition and preclinical pharmacokinetics were not available in the public domain in a format suitable for tabular summarization.

Key Preclinical Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the direct cytotoxic or cytostatic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Lymphoma cell lines (e.g., Rituximab-sensitive and -resistant lines, Mantle Cell Lymphoma, T-cell lymphoma lines) are cultured in appropriate media and conditions.[3]

-

Drug Treatment: Cells are seeded in 96-well plates and exposed to escalating doses of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48-72 hours).[1][3]

-

Viability Assessment: Cell viability is measured using commercially available assays such as PrestoBlue or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.[3]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for determining the in vitro potency of this compound against cancer cell lines.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used as hosts for human B-cell lymphoma xenografts.[1]

-

Tumor Implantation: Human B-cell lymphoma cells (e.g., HT cell line) are subcutaneously implanted into the flanks of the mice.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, often in combination with other agents like vincristine, via a clinically relevant route (e.g., oral gavage).[1] A control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

A study on a mouse solid tumor model suggested that an intermittent dosing schedule of a PI3Kδ inhibitor could decrease tumor growth with fewer adverse effects.[4]

Analysis of Regulatory T Cells (Tregs) in the Tumor Microenvironment

Objective: To assess the impact of this compound on the population of immunosuppressive Treg cells within the tumor.

Methodology:

-

Tumor Harvest and Dissociation: Tumors from treated and control animals are excised and mechanically and enzymatically dissociated to create a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for cell surface markers (e.g., CD4) and intracellular markers (e.g., FoxP3, the master regulator of Tregs).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to identify and quantify the percentage of CD4+FoxP3+ Treg cells within the total immune cell population of the tumor.

-

Data Analysis: The percentage of Tregs in the this compound-treated group is compared to the control group to determine the effect of the drug on Treg infiltration.

dot

Caption: Experimental workflow for the analysis of regulatory T cells in tumors treated with this compound.

Conclusion

The preclinical data for this compound demonstrate its potential as an anti-cancer agent, particularly for lymphoid malignancies. Its dual mechanism of directly inhibiting tumor cell proliferation and modulating the tumor microenvironment by reducing immunosuppressive regulatory T cells provides a strong rationale for its clinical development. Further research focusing on optimizing dosing schedules and exploring combination therapies is warranted to maximize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. search.library.ucsf.edu [search.library.ucsf.edu]

- 3. ashpublications.org [ashpublications.org]

- 4. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (this compound) and related PI3Kδ inhibitors for inflammation and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating AMG319 in Autoimmune Disease Models: A Technical Guide

Introduction: AMG319 is a highly selective, small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, playing a key role in the function and regulation of immune cells such as B and T lymphocytes.[2][3] This specific expression pattern makes PI3Kδ an attractive therapeutic target for managing immune-mediated disorders, including autoimmune diseases and certain hematological malignancies.[1][2][3] This guide provides an in-depth overview of the investigation of this compound and related PI3Kδ inhibitors in models relevant to autoimmune disease, summarizing key data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: PI3Kδ/AKT Signaling Pathway

PI3Kδ is a crucial component of the B-cell receptor (BCR) signaling pathway and is also involved in T-cell activation and function.[2] Upon receptor stimulation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B). The activation of the Akt signaling cascade subsequently influences multiple cellular functions, including cell cycle progression, proliferation, and cytokine production.[2][4] this compound exerts its effect by selectively inhibiting the kinase activity of PI3Kδ, thereby blocking the production of PIP3 and inhibiting the downstream Akt signaling pathway.

Preclinical Investigations: In Vitro Data

In vitro studies using isolated immune cells have been instrumental in elucidating the direct effects of PI3Kδ inhibition on T-cell function. These experiments demonstrate that targeting PI3Kδ can potently modulate T-cell cytokine production across different T helper (Th) subsets.[4]

Data Presentation

Table 1: Effect of a PI3Kδ Inhibitor on T-Cell Cytokine Production (In Vitro)

| T Helper Cell Subset | Key Cytokines Measured | Observed Effect of PI3Kδ Inhibitor | Reference |

|---|---|---|---|

| Th1 | IFN-γ | Dose-dependent suppression | [4] |

| Th2 | IL-4, IL-5, IL-13 | Dose-dependent suppression | [4] |

| Th17 | IL-17 | Dose-dependent suppression | [4] |

Data is generalized from studies on selective PI3Kδ inhibitors.

This broad-spectrum suppression suggests that PI3Kδ is fundamental to the function of various effector T-cell lineages, which could be beneficial in autoimmune diseases often driven by a mix of Th1, Th2, and/or Th17 responses.[4]

Experimental Protocols

Protocol 1: In Vitro T-Cell Cytokine Production Assay

-

Cell Isolation: Isolate naïve CD4+ T cells from splenocytes of mice using magnetic-activated cell sorting (MACS).

-

T-Cell Differentiation: Culture the isolated naïve T cells under specific polarizing conditions to differentiate them into Th1, Th2, or Th17 subsets.

-

Th1: Culture with IL-2, IL-12, and anti-IL-4 antibodies.

-

Th2: Culture with IL-2, IL-4, and anti-IFN-γ antibodies.

-

Th17: Culture with IL-6, TGF-β, IL-23, and anti-IL-4/anti-IFN-γ antibodies.

-

-

Incubation: Differentiate cells for 3-5 days.

-

Restimulation and Treatment: Restimulate the differentiated T helper cells with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the PI3Kδ inhibitor (e.g., this compound) or a vehicle control.

-

Cytokine Analysis: After 24-72 hours of restimulation, collect the cell culture supernatants. Analyze cytokine concentrations (e.g., IFN-γ, IL-4, IL-17) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: Determine the dose-dependent effect of the inhibitor on cytokine production for each T-cell subset.

Preclinical Investigations: In Vivo Models

While direct studies of this compound in classic autoimmune models are not extensively detailed in the provided literature, significant insights can be drawn from in vivo cancer models where treatment led to immune-related adverse events (irAEs) that mechanistically mirror autoimmune pathologies, such as colitis.[5][6][7] These studies show that PI3Kδ inhibition systemically decreases the number of immunosuppressive T regulatory (Treg) cells.[5][6][7] This reduction in Tregs is accompanied by an expansion of pathogenic T helper 17 (Th17) and cytotoxic Tc17 cells, particularly in the colon, leading to inflammation.[6][7]

Data Presentation

The toxicity observed with continuous dosing led researchers to explore alternative strategies. Intermittent dosing was tested in mouse models to see if anti-tumor immunity could be maintained while curbing the autoimmune-like side effects.[5]

Table 2: Impact of Dosing Regimen on Tumor Growth and T-Cell Populations in a Mouse Model

| Dosing Regimen | Tumor Growth Outcome | Effect on Colonic Pathogenic T-Cells | Reference |

|---|---|---|---|

| Continuous Dosing | Inhibited | Expansion of pathogenic T-cells, inducing colitis | [5][6] |

| Intermittent Dosing | Significantly inhibited | Did not induce pathogenic T-cell response | [5] |

(4 days on, 3 days off) | | | | Findings are based on a PI3Kδ inhibitor in a mouse tumor model.

Experimental Protocols

Protocol 2: In Vivo Murine Model of PI3Kδ Inhibition-Induced Colitis

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Grouping: Randomly assign mice to different treatment groups:

-

Group 1: Vehicle control (placebo).

-

Group 2: PI3Kδ inhibitor (continuous daily dosing).

-

Group 3: PI3Kδ inhibitor (intermittent dosing, e.g., 4 days on, 3 days off).

-

-

Drug Administration: Administer the compound or vehicle via an appropriate route, such as oral gavage or mixed in the diet.

-

Monitoring: Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.

-

Sample Collection: At the end of the study period, collect tissues including the colon, spleen, and lymph nodes.

-

Immunophenotyping: Prepare single-cell suspensions from the collected tissues. Use flow cytometry to analyze immune cell populations, specifically quantifying Treg cells (e.g., CD4+FoxP3+), Th17 cells (e.g., CD4+RORγt+), and other relevant T-cell subsets.

-

Histopathology: Perform histological analysis on colon tissue sections to assess the degree of inflammation, tissue damage, and immune cell infiltration.

-

Data Analysis: Compare the immunological and pathological readouts between the different treatment groups to assess the impact of the dosing regimen on efficacy and toxicity.

Clinical Findings and Implications for Autoimmune Disease

A phase II trial of this compound in head and neck cancer patients provided critical human data on its immunological effects.[5][6][7] The trial was halted early because a significant number of patients developed immune-related adverse events (irAEs), such as skin rashes, diarrhea, and colitis.[5][6] These irAEs are mechanistically autoimmune or autoinflammatory in nature, resulting from the on-target effect of PI3Kδ inhibition: the disruption of T regulatory cell function, which unleashes other T-cell activity.[6][7]

Data Presentation

Table 3: Immune-Related Adverse Events (irAEs) in Patients Treated with this compound

| Trial | Patient Population | This compound Dose(s) | Number of Patients with irAEs Requiring Treatment Discontinuation | Common irAEs Observed | Reference |

|---|

| Phase II | Head and Neck Cancer | 300 mg and 400 mg daily | 12 out of 21 | Skin rashes, diarrhea, colitis, transaminitis |[5][6][7] |

These clinical findings underscore the potent immunomodulatory activity of this compound. While these effects were toxic in the context of cancer treatment, they confirm that the mechanism of action is highly relevant for autoimmune diseases, where the goal is often to modulate an overactive immune system.[6] The challenge lies in harnessing this activity therapeutically without inducing unacceptable toxicity. The preclinical data suggest that alternative dosing strategies, such as intermittent administration, could be a viable path forward to widen the therapeutic window.[5][6]

Conclusion

The investigation of this compound, a selective PI3Kδ inhibitor, provides a compelling case study in the translation of immunology from preclinical models to clinical observation. Preclinical data clearly show that PI3Kδ inhibition potently suppresses cytokine production from key T helper subsets involved in autoimmunity.[4] In vivo and clinical studies reveal a powerful, on-target effect of depleting T regulatory cells, which can lead to severe autoimmune-like toxicities.[6][7] While these toxicities have hampered development in some areas, they also validate the mechanism's profound impact on immune regulation. For the successful application of PI3Kδ inhibitors like this compound in autoimmune diseases, future research must focus on optimizing the therapeutic index, likely through innovative, intermittent dosing regimens that can maintain immune modulation while minimizing the risk of severe, treatment-induced autoimmunity.[5]

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG319 and Its Impact on Regulatory T Cells: A Technical Guide

Introduction

AMG319 is an orally bioavailable, highly selective small molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, function, and survival of lymphocytes, making it a key target in both hematological malignancies and immuno-oncology.[1][2] Regulatory T cells (Tregs), a subset of CD4+ T cells characterized by the expression of the transcription factor FOXP3, are critical for maintaining immune homeostasis and preventing autoimmunity.[3][4] However, within the tumor microenvironment (TME), Tregs represent a major barrier to effective anti-tumor immunity by suppressing the activity of effector T cells.[3][5] Consequently, strategies to deplete or functionally impair Tregs are a major focus of cancer immunotherapy research. This technical guide provides an in-depth analysis of the mechanism of action of this compound on Tregs, summarizing key experimental findings, methodologies, and the clinical implications of its use.

Mechanism of Action: PI3Kδ Inhibition in Tregs

The PI3K/AKT signaling pathway is fundamental for Treg function and differentiation.[6][7] The PI3Kδ isoform is the dominant player in this pathway within Tregs.[6] Upon T-cell receptor (TCR) and co-stimulatory signaling (e.g., via CD28 or ICOS), PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates and inactivates transcription factors such as FOXO1 and BACH2, leading to their sequestration in the cytoplasm.[6] The exclusion of these transcription factors from the nucleus is critical for maintaining the expression of FOXP3 and other genes essential for Treg suppressive function.[6]

This compound selectively inhibits PI3Kδ, thereby blocking the conversion of PIP2 to PIP3. This disruption of the signaling cascade prevents the activation of AKT, allowing FOXO1 and BACH2 to remain active in the nucleus. This alteration in transcriptional regulation ultimately suppresses Treg functionality and stability.[6]

Quantitative Impact of this compound on Treg Populations

Clinical and preclinical studies have consistently demonstrated that this compound significantly reduces Treg populations, particularly within the tumor microenvironment. This depletion is a key mechanism behind its immunomodulatory effects.

| Study Type | Model / Patient Population | Treatment | Location | Observed Effect on Tregs | Reference |

| Phase II Clinical Trial | Head and Neck Squamous Cell Carcinoma (HNSCC) Patients | This compound (300 mg or 400 mg daily) | Tumor | Decreased number of tumor-infiltrating Tregs. | [2] |

| Preclinical Study | B16F10-OVA Tumor-Bearing Mice | PI3Kδ inhibitor | Tumor | Decreased number of tumor-infiltrating Tregs. | [2] |

| Preclinical Study | Mouse Models | PI3Kδ inhibitor | Systemic (Spleen, Colon) | Decreased number of Tregs systemically. | [2][8] |

| Preclinical Study | B16F10-OVA Tumor-Bearing Mice | PI3Kδ inhibitor | Colon | Significant loss of tissue-resident colonic ST2+ Tregs. | [2] |

Note: Specific percentage reductions were not consistently reported across the provided search results.

Experimental Protocols and Methodologies

The effects of this compound on Tregs have been elucidated through a combination of clinical trials and preclinical animal studies, employing advanced analytical techniques.

Key Clinical Trial: Neoadjuvant this compound in HNSCC

-

Study Design: A neoadjuvant, double-blind, placebo-controlled, randomized phase II trial (EudraCT no. 2014-004388-20) was conducted in patients with head and neck cancer.[2]

-

Treatment Protocol: Patients received oral this compound at doses of 400 mg (n=15) or 300 mg (n=6) daily before surgery.[2]

-

Primary Analysis: The primary outcome was the assessment of the drug's effect on the tumor microenvironment. This involved analyzing pre- and post-treatment biopsies to quantify changes in immune cell populations, including Tregs.[2][6]

-

Adverse Event Monitoring: A significant outcome was the high rate of immune-related adverse events (irAEs), with 12 out of 21 patients discontinuing treatment.[2][8] This observation pointed towards a systemic effect on Tregs.[2]

Core Preclinical Methodologies

-

Animal Models: Syngeneic tumor models, such as B16F10-OVA melanoma cells implanted in mice, were used to study the systemic and tumor-specific effects of PI3Kδ inhibition in a controlled setting.[2]

-

Single-Cell RNA Sequencing (scRNA-seq):

-

Objective: To perform an unbiased, high-resolution analysis of Treg heterogeneity and identify specific subsets sensitive to PI3Kδ inhibition.[2]

-

Protocol Outline:

-

Tissue Isolation: Tregs were isolated from tumors, spleens, and colonic tissue of both PI3Kδ inhibitor-treated and placebo-treated tumor-bearing mice.[2]

-

Cell Sorting: Tregs (typically identified by markers like CD4+ and FoxP3+) were sorted using Fluorescence-Activated Cell Sorting (FACS).

-

Library Preparation & Sequencing: Single-cell libraries were prepared and sequenced to obtain transcriptomic data for individual cells.

-

Bioinformatic Analysis: Unsupervised clustering (e.g., UMAP analysis) was used to identify distinct Treg cell clusters and compare their abundance and gene expression profiles between treatment and placebo groups.[2] This approach revealed a specific PI3Kδi-driven loss of tissue-resident colonic ST2+ Tregs.[2]

-

-

-

Flow Cytometry:

-

Objective: To quantify the frequency and phenotype of Treg populations in various tissues.

-

Protocol Outline:

-

Single-Cell Suspension: Tissues (tumor, spleen, blood, colon) were dissociated into single-cell suspensions.

-

Staining: Cells were stained with a panel of fluorescently-labeled antibodies against surface markers (e.g., CD4, CD25) and intracellular markers (e.g., FoxP3, Ki67) to identify and characterize Tregs and other T-cell subsets.

-

Data Acquisition & Analysis: Stained cells were analyzed on a flow cytometer to determine the percentage and absolute number of different cell populations.

-

-

Clinical Implications, Toxicity, and Dosing Strategies

The potent effect of this compound on Tregs creates a double-edged sword: therapeutic anti-tumor activity and significant mechanism-based toxicity.

-

Anti-Tumor Immunity: By reducing the number of immunosuppressive Tregs in the tumor, this compound enhances the cytotoxic potential and activation of tumor-infiltrating effector T cells (CD8+ T cells), leading to an anti-tumor immune response.[2][8][9]

-

Immune-Related Adverse Events (irAEs): The systemic depletion of Tregs disrupts immune homeostasis, leading to severe irAEs, most notably colitis (diarrhea) and skin rashes.[3][8] The underlying mechanism for colitis is believed to be the loss of a specific subset of protective, tissue-resident ST2+ Tregs in the colon.[2][8] This loss is accompanied by an expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, which drive inflammation.[2][3]

-

Optimizing the Therapeutic Window: The high rate of irAEs with continuous daily dosing has hampered the clinical development of PI3Kδ inhibitors in solid tumors.[8] Preclinical studies suggest that an intermittent dosing schedule (e.g., four days on, three days off) may offer a solution.[8] This approach was shown in mouse models to significantly inhibit tumor growth without inducing the pathogenic T-cell response in the colon, thereby mitigating toxicity.[2][8] This suggests that transiently suppressing Tregs may be sufficient to initiate an anti-tumor response without causing unacceptable autoimmune-like side effects.[8]

This compound, a selective PI3Kδ inhibitor, potently modulates the immune system by targeting regulatory T cells. Its mechanism of action, centered on the disruption of the PI3K/AKT pathway, leads to a significant reduction in both tumor-infiltrating and systemic Tregs. While this effect successfully enhances anti-tumor immunity, it also precipitates severe immune-related toxicities due to the disruption of immune homeostasis in tissues like the colon. The future clinical utility of this compound and other PI3Kδ inhibitors in solid tumors will likely depend on the successful implementation of alternative dosing strategies, such as intermittent scheduling, to uncouple the desired anti-tumor effects from dose-limiting toxicities.[2][8] Further research into the specific Treg subsets and their differential reliance on PI3Kδ signaling will be crucial for refining this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of Regulatory T Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]

- 5. Selective inhibition of regulatory T cells by targeting PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of regulatory T cells by targeting the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]

The PI3Kδ Inhibitor AMG319: A Technical Guide to its Effect on AKT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many malignancies, particularly those of hematopoietic origin.[1][2] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[3] Consequently, this compound has been investigated as a therapeutic agent in lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on AKT phosphorylation, a key downstream node in the PI3K signaling cascade. The guide includes a summary of quantitative data, detailed experimental protocols for assessing AKT phosphorylation, and visualizations of the relevant signaling pathway and experimental workflows.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.

Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. It also stimulates cell growth and proliferation through the activation of the mTOR complex 1 (mTORC1).

This compound selectively inhibits the p110δ catalytic subunit of PI3K. This blockade prevents the conversion of PIP2 to PIP3, thereby abrogating the downstream signaling cascade, including the phosphorylation and activation of AKT. The reduction in phosphorylated AKT (pAKT) is a direct and measurable biomarker of this compound's target engagement and biological activity.

Quantitative Analysis of AKT Phosphorylation Inhibition by this compound

The inhibitory effect of this compound on AKT phosphorylation has been quantified in various preclinical and clinical settings. The following tables summarize the key findings.

| Cell Line | Assay Type | This compound Concentration | Time Point | % Inhibition of pAKT (Ser473) | Reference |

| HT (Diffuse Large B-Cell Lymphoma) | Western Blot | 3.3 µM | 6 and 24 hours | > 85% | [4] |

| HT (Diffuse Large B-Cell Lymphoma) | Not Specified | ~0.030 µM (IC50) | Not Specified | 50% | [4] |

| Primary Murine Splenocytes (BCR cross-linked) | Not Specified | <5 nM (IC50) | Not Specified | 50% | [4] |

| Human Whole Blood B-cells (BCR cross-linked) | Not Specified | <50 nM (IC50, <10-fold shift from splenocytes) | Not Specified | 50% | [4] |

Table 1: In Vitro Inhibition of AKT Phosphorylation by this compound.

| Patient Population | Assay Type | This compound Dosage | Time Point | Effect on pAKT | Reference |

| Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | Ex-vivo IgD stimulated pAKT assay | 400 mg once daily | 24 hours | Near complete inhibition | [3] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | pAKT levels in B-cells (Flow Cytometry) | 300-400 mg daily | Pre- and post-treatment | Target inhibition verified | [5] |

Table 2: Pharmacodynamic Effects of this compound on AKT Phosphorylation in Clinical Trials.

Experimental Protocols for the Assessment of AKT Phosphorylation

Accurate measurement of AKT phosphorylation is essential for evaluating the pharmacodynamics of PI3K inhibitors like this compound. The following are detailed protocols for three common methods: Western Blotting, Immunofluorescence, and Phospho-Flow Cytometry.

Western Blotting for pAKT Detection

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture. This protocol is designed for the analysis of pAKT (Ser473 and Thr308) in cell lysates following treatment with this compound.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture lymphoma cell lines (e.g., HT, Ramos) in appropriate media and conditions.

-

Seed cells at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 12, 24 hours).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), and anti-pan-AKT.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

-

Detection and Analysis:

-

Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal and then to the loading control.

-

Phospho-Flow Cytometry for Single-Cell pAKT Analysis

Phospho-flow cytometry allows for the quantification of protein phosphorylation at the single-cell level, providing insights into the heterogeneity of signaling responses within a cell population. This method is particularly useful for analyzing primary patient samples, such as peripheral blood mononuclear cells (PBMCs).

Detailed Methodology:

-

Cell Preparation and Treatment:

-

For cell lines, culture as previously described. For primary samples, isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in appropriate media.

-

Treat with this compound or vehicle control for the desired time. For some applications, cells may be stimulated (e.g., with anti-IgM to activate the BCR pathway in B-cells) just prior to or during inhibitor treatment.

-

-

Fixation:

-

Immediately after treatment, fix the cells by adding pre-warmed Fix Buffer I (e.g., from BD Biosciences) and incubate for 10 minutes at 37°C. This cross-links proteins and preserves the phosphorylation state.

-

-

Permeabilization:

-

Pellet the fixed cells by centrifugation.

-

Resuspend the cell pellet and add ice-cold methanol (e.g., Perm Buffer III from BD Biosciences) to permeabilize the cell membranes. Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Wash the permeabilized cells with staining buffer (e.g., PBS with 0.5% BSA).

-

Prepare a cocktail of fluorescently-conjugated antibodies. This should include an antibody against pAKT (e.g., PE Mouse anti-Akt pS473) and antibodies against cell surface markers to identify the cell population of interest (e.g., anti-CD19 for B-cells, anti-CD3 for T-cells).

-

Incubate the cells with the antibody cocktail for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software. Gate on the cell population of interest based on forward and side scatter, and then on the relevant surface markers.

-

Determine the median fluorescence intensity (MFI) of the pAKT signal in the treated versus control samples to quantify the extent of inhibition.

-

Conclusion

This compound is a selective PI3Kδ inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway, a key driver of proliferation and survival in many lymphoid malignancies. The inhibition of AKT phosphorylation serves as a robust and quantifiable biomarker of this compound's mechanism of action. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other PI3K inhibitors. Accurate and consistent measurement of pAKT using the methodologies described herein is critical for preclinical evaluation and clinical pharmacodynamic studies, ultimately informing the rational development of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of AMG319 in Hematopoietic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of AMG319, a potent and highly selective small molecule inhibitor, within hematopoietic cells. The information presented is collated from preclinical and clinical research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary